7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Description
7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 8. Its molecular formula is C₁₅H₁₅ClN₄O₂S (molecular weight: 350.82 g/mol), with a benzyl group at N7, a methyl group at N3, and a 2-chloroethylsulfanyl moiety at C8 . The compound’s SMILES notation is CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3, and its InChIKey is VPIYNFZJOHWAMW-UHFFFAOYSA-N .
Key structural features include:
- Purine-2,6-dione backbone: Common to xanthine derivatives, providing a planar heterocyclic system.
- N7-benzyl substitution: Enhances lipophilicity and may influence receptor binding.
- N3-methyl group: Stabilizes the tautomeric form of the purine ring.
Properties
Molecular Formula |
C15H15ClN4O2S |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
7-benzyl-8-(2-chloroethylsulfanyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H15ClN4O2S/c1-19-12-11(13(21)18-14(19)22)20(15(17-12)23-8-7-16)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,18,21,22) |
InChI Key |
VPIYNFZJOHWAMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Molecular Targets:
Pathways Involved:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Substituent Variations and Physical Properties
Key Observations:
C8 Substituent Impact: Chloroethylsulfanyl vs. Aromatic vs. Aliphatic: The phenyl (Ph) and biphenyl substituents in and increase molecular weight and hydrophobicity, likely improving membrane permeability but reducing solubility. Hydrazono Group: The hydrazone-linked derivative in exhibits exceptional thermal stability (mp >300°C), attributed to intramolecular hydrogen bonding and π-stacking.
Spectroscopic and Analytical Comparisons
Table 2: NMR and Elemental Analysis Data
Key Observations:
¹H-NMR: N7-benzyl protons resonate at ~5.5–5.6 ppm across analogues , while the hydrazono NH in appears downfield at 10.84 ppm. Methyl groups (N1/N3) show distinct shifts: N1-CH₃ at 3.22 ppm vs. N3-CH₃ at 3.39–3.64 ppm .
Elemental Analysis: Discrepancies between calculated and found values (e.g., 69.35% vs. 69.53% C in ) suggest minor synthetic impurities or crystallinity differences.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
